

5-Bromo-2-(4-fluorophenyl)pyridine chemical properties

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Compound of Interest

Compound Name:	5-Bromo-2-(4-fluorophenyl)pyridine
Cat. No.:	B1289181

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5-Bromo-2-(4-fluorophenyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(4-fluorophenyl)pyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine core substituted with a bromine atom and a 4-fluorophenyl group, presents a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The pyridine moiety is a well-established "privileged scaffold" in drug discovery, known for its presence in numerous FDA-approved drugs.^[1] The electronic properties conferred by the bromine and fluorine substituents make this molecule a valuable building block for developing kinase inhibitors, anticancer agents, and other biologically active molecules.^{[1][2]} This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **5-Bromo-2-(4-fluorophenyl)pyridine**.

Chemical and Physical Properties

While extensive experimental data for **5-Bromo-2-(4-fluorophenyl)pyridine** is not readily available in public literature, its core properties can be summarized and predicted based on

available data and the analysis of its constituent functional groups.

Property	Value	Reference
CAS Number	463336-07-4	[3][4]
Molecular Formula	C ₁₁ H ₇ BrFN	[3][4]
Molecular Weight	252.08 g/mol	[3]
Appearance	Predicted: White to off-white solid	
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Predicted: Soluble in organic solvents like DMSO, DMF, and chlorinated solvents.	

Synthesis and Reactivity

The most plausible and efficient synthetic route to **5-Bromo-2-(4-fluorophenyl)pyridine** is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This widely used carbon-carbon bond-forming reaction is ideal for coupling aryl halides with arylboronic acids.[5]

Proposed Synthetic Pathway

A likely synthetic approach involves the reaction of 2,5-dibromopyridine with (4-fluorophenyl)boronic acid in the presence of a palladium catalyst and a base. The reactivity of the bromine atoms on the pyridine ring can be selective, allowing for a mono-arylation.

Fig. 1: Proposed Suzuki-Miyaura coupling for synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure adapted from established methods for Suzuki-Miyaura cross-coupling reactions.[5][6]

Materials:

- 2,5-Dibromopyridine
- (4-fluorophenyl)boronic acid
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Potassium carbonate (K₂CO₃)
- 1,4-Dioxane
- Deionized water
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- To an oven-dried Schlenk flask, add 2,5-dibromopyridine (1.0 eq), (4-fluorophenyl)boronic acid (1.1 eq), and potassium carbonate (2.0 eq).
- Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
- Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
- Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).
- Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and then with brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain **5-Bromo-2-(4-fluorophenyl)pyridine**.

Reactivity

The chemical reactivity of **5-Bromo-2-(4-fluorophenyl)pyridine** is dictated by its functional groups:

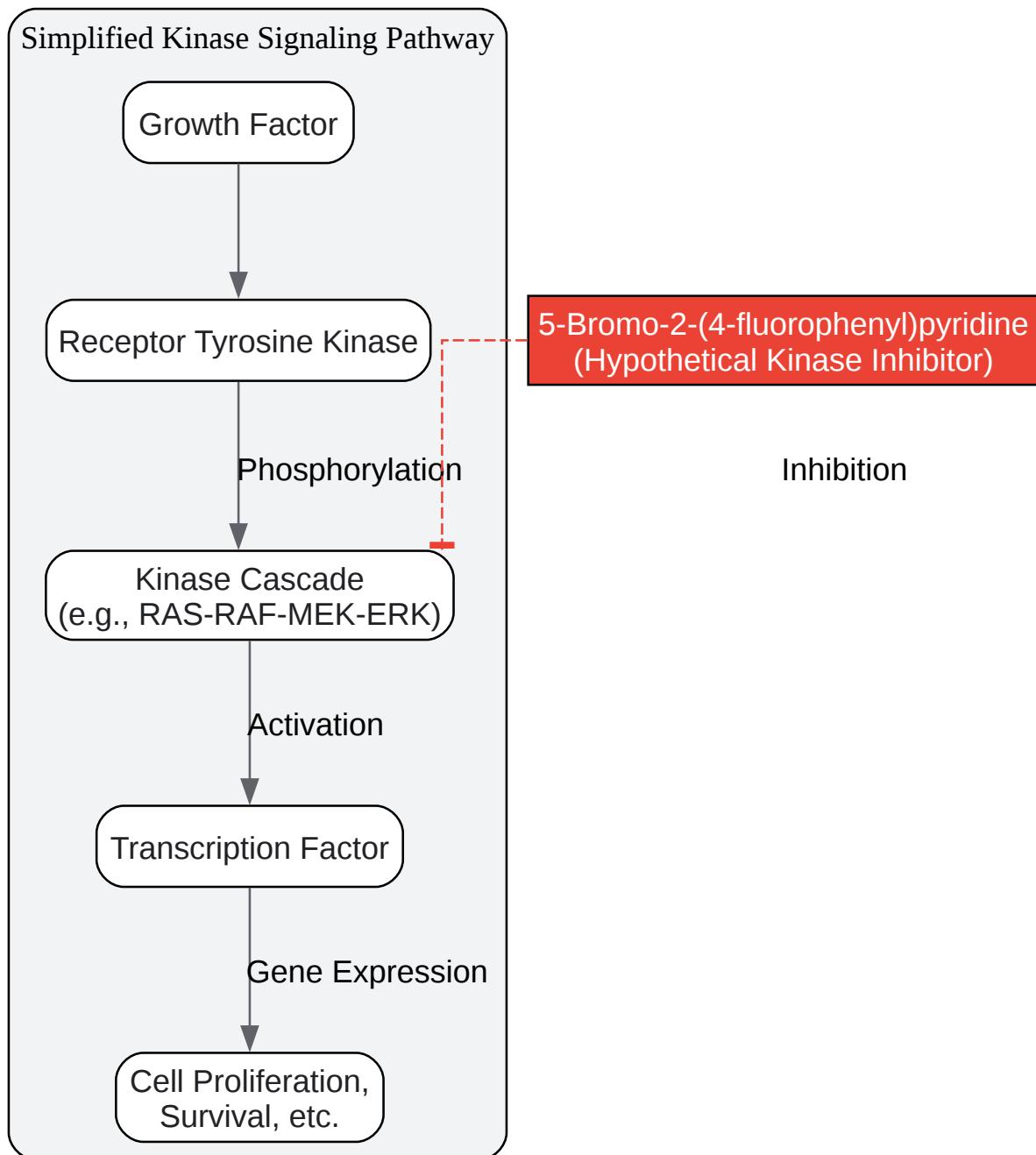
- Bromine at the 5-position: The C-Br bond is susceptible to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination), allowing for the introduction of a wide range of substituents at this position.[2]
- Pyridine Ring: The nitrogen atom in the pyridine ring can act as a base or a ligand for metal coordination. It also influences the electron density of the ring, making it susceptible to nucleophilic aromatic substitution under certain conditions.
- 4-Fluorophenyl Group: The fluorine atom is generally unreactive under standard cross-coupling conditions but can influence the electronic properties of the phenyl ring and participate in hydrogen bonding interactions in a biological context.

Potential Biological Activity and Applications

While specific biological data for **5-Bromo-2-(4-fluorophenyl)pyridine** is not yet published, its structural motifs are prevalent in compounds with significant pharmacological activity. Pyridine derivatives are known to target a wide array of biological macromolecules.[7][8]

Kinase Inhibition

Many substituted pyridines are potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[1] The 2-arylpyridine scaffold can effectively mimic the purine core of ATP, enabling it to bind to the ATP-binding pocket of kinases.



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Fig. 2: Hypothetical inhibition of a kinase cascade.

Anticancer and Antimicrobial Potential

The pyridine scaffold is also found in numerous compounds with demonstrated anticancer and antimicrobial activities.^{[1][9]} The ability to functionalize the 5-bromo position allows for the generation of a library of derivatives for screening against various cancer cell lines and microbial strains.

Spectroscopic Characterization

While experimental spectra are not publicly available, the expected NMR and IR spectral features can be predicted based on the structure.

¹H NMR:

- Aromatic Protons: Signals in the range of 7.0-9.0 ppm are expected for the protons on the pyridine and fluorophenyl rings. The coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F coupling.
- The proton at the 6-position of the pyridine ring is expected to be a doublet, while the protons at the 3 and 4-positions will likely appear as a doublet of doublets and a doublet, respectively.
- The protons on the 4-fluorophenyl ring will appear as two doublets of doublets (or two triplets, depending on the coupling constants) due to symmetry and coupling with the fluorine atom.

¹³C NMR:

- Multiple signals in the aromatic region (110-160 ppm) are expected.
- Carbons attached to or near the fluorine atom will exhibit C-F coupling, resulting in doublets with characteristic coupling constants.

IR Spectroscopy:

- C-H stretching (aromatic): Peaks around 3000-3100 cm⁻¹.
- C=C and C=N stretching (aromatic rings): Strong absorptions in the 1400-1600 cm⁻¹ region.
- C-Br stretching: A peak in the fingerprint region, typically below 800 cm⁻¹.

- C-F stretching: A strong absorption band in the 1100-1300 cm⁻¹ range.

Conclusion

5-Bromo-2-(4-fluorophenyl)pyridine is a valuable building block for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. Its synthesis is readily achievable through established cross-coupling methodologies. The presence of a reactive bromine handle and the biologically relevant 2-arylpyridine scaffold makes it an attractive starting point for the development of novel kinase inhibitors and other therapeutic agents. Further research into the specific biological activities and physical properties of this compound and its derivatives is warranted.

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